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Compound of Interest

Compound Name: ARRY-382

Cat. No.: B1574561

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale,
preclinical evidence, and clinical investigation into the combination of ARRY-382, a selective
Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitor, with Programmed Cell Death Protein
1 (PD-1) inhibitors. Detailed protocols for key experiments are included to guide researchers in
the evaluation of similar combination immunotherapies.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and response to
therapy. Tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells
(MDSCs) are key components of the TME that contribute to an immunosuppressive landscape,
thereby limiting the efficacy of immunotherapies such as PD-1 inhibitors.[1][2][3] ARRY-382
(also known as PF-07265804) is a potent and highly selective small-molecule inhibitor of CSF-
1R.[1][4] The CSF-1/CSF-1R signaling pathway is crucial for the regulation, recruitment, and
differentiation of TAMs and MDSCs.[1][2][3]

The primary rationale for combining ARRY-382 with a PD-1 inhibitor, such as pembrolizumab,
is to simultaneously target two distinct mechanisms of immune evasion. By inhibiting CSF-1R,
ARRY-382 aims to reduce the population of immunosuppressive TAMs and MDSCs within the
TME and potentially reprogram remaining macrophages towards a more pro-inflammatory, anti-
tumor phenotype, characterized by enhanced antigen presentation and T-cell activation.[1][2][3]
This modulation of the myeloid compartment is hypothesized to augment the anti-tumor activity
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of PD-1 inhibitors, which work by blocking the interaction between PD-1 on T-cells and its
ligands (PD-L1 and PD-L2) on tumor cells and other immune cells, thereby restoring T-cell-
mediated tumor cell killing.[2] Preclinical studies in various cancer models have suggested that
combining CSF-1R inhibitors with anti-PD-1/PD-L1 therapy can lead to synergistic anti-tumor
responses.[1][2]

Signaling Pathway and Mechanism of Action

The combination of ARRY-382 and a PD-1 inhibitor targets two critical pathways in the cancer-
immunity cycle. The following diagram illustrates the interplay between the CSF-1R and PD-
1/PD-L1 signaling axes.
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Figure 1: Combined inhibition of CSF-1R and PD-1 pathways.
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Preclinical Evaluation: Representative Protocols

While specific preclinical data for the ARRY-382 and pembrolizumab combination is not
extensively published, the following protocols represent standard methodologies for evaluating
the in vitro and in vivo efficacy of such a combination.

In Vitro Macrophage Polarization Assay

Objective: To assess the ability of ARRY-382 to modulate macrophage polarization from an
immunosuppressive (M2-like) to a pro-inflammatory (M1-like) phenotype.

Protocol:
e Cell Culture:

o Culture a human monocytic cell line (e.g., THP-1) in RPMI-1640 medium supplemented
with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

o Differentiate monocytes into MO macrophages by treating with 100 ng/mL of phorbol 12-
myristate 13-acetate (PMA) for 48 hours.

e Macrophage Polarization:
o Wash the adherent MO macrophages with PBS and replace the medium.

o To generate M2-like macrophages, treat the cells with 20 ng/mL of IL-4 and 20 ng/mL of
IL-13 for 72 hours.

o To generate M1-like macrophages (positive control), treat a separate set of MO
macrophages with 100 ng/mL of lipopolysaccharide (LPS) and 20 ng/mL of interferon-
gamma (IFN-y) for 72 hours.

¢ ARRY-382 Treatment:

o In the M2-polarizing cultures, add ARRY-382 at various concentrations (e.g., 1 nMto 1
KMM) at the same time as the polarizing cytokines.

e Analysis:
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o Flow Cytometry: Harvest the macrophages and stain for M1 markers (e.g., CD80, CD86,
HLA-DR) and M2 markers (e.g., CD163, CD206).

o ELISA/QRT-PCR: Analyze the supernatant for cytokine production (e.g., IL-10, TGF-(3 for
M2; TNF-a, IL-12 for M1) or the cell lysate for gene expression of key markers.

In Vitro T-Cell Activation Co-culture Assay

Objective: To determine if ARRY-382-treated macrophages can enhance T-cell activation in the
presence of a PD-1 inhibitor.

Protocol:
e Macrophage Preparation:

o Generate M2-like macrophages as described above, with and without ARRY-382
treatment.

e T-Cell Isolation:

o Isolate CD8+ T-cells from healthy donor peripheral blood mononuclear cells (PBMCs)
using magnetic-activated cell sorting (MACS).

o Co-culture:

o Co-culture the ARRY-382-treated or untreated M2-like macrophages with the isolated
CD8+ T-cells at a ratio of 1:5 (macrophage:T-cell).

o Add a T-cell stimulus, such as anti-CD3/CD28 beads.
o Add a PD-1 inhibitor (e.g., pembrolizumab) or an isotype control antibody to the co-culture.
e Analysis:

o T-Cell Proliferation: Stain T-cells with a proliferation dye (e.g., CFSE) before co-culture and
analyze dilution by flow cytometry after 72-96 hours.
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o Cytokine Secretion: Measure IFN-y levels in the supernatant by ELISA as an indicator of
T-cell activation.

o Activation Markers: Analyze the expression of T-cell activation markers (e.g., CD69, CD25)
by flow cytometry.

In Vivo Murine Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of ARRY-382 in combination with an anti-PD-1
antibody in a syngeneic mouse tumor model.

Protocol:
¢ Animal Model:

o Use an appropriate syngeneic mouse model, such as MC38 (colon adenocarcinoma) or
B16-F10 (melanoma) tumor cells, implanted subcutaneously in C57BL/6 mice.

e Treatment Groups:

Vehicle control

[¢]

ARRY-382 alone

[¢]

[e]

Anti-PD-1 antibody alone

(¢]

ARRY-382 and anti-PD-1 antibody combination
e Dosing and Administration:

o Once tumors reach a palpable size (e.g., 50-100 mm3), begin treatment.

o Administer ARRY-382 orally, once daily, at a predetermined dose.

o Administer the anti-PD-1 antibody intraperitoneally, for example, every 3-4 days.
o Efficacy Assessment:

o Measure tumor volume with calipers every 2-3 days.
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o Monitor animal body weight and overall health.

o At the end of the study, euthanize the mice and harvest tumors and spleens.

e Pharmacodynamic Analysis:

o Immunohistochemistry (IHC): Analyze tumor sections for infiltration of CD8+ T-cells,
regulatory T-cells (FoxP3+), and macrophages (e.g., F4/80, CD163).

o Flow Cytometry: Prepare single-cell suspensions from tumors and spleens to quantify
immune cell populations (T-cells, macrophages, MDSCs) and assess their activation
status.

Clinical Investigation: Phase 1b/2 Study
(NCT02880371)

A multicenter, open-label Phase 1b/2 study was conducted to evaluate the safety, tolerability,
and preliminary efficacy of ARRY-382 in combination with the PD-1 inhibitor pembrolizumab in
patients with advanced solid tumors.[5][6][7][8]

Study Design and Workflow
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Figure 2: Clinical trial workflow for NCT02880371.
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Clinical Efficacy and Safety Data

The combination of ARRY-382 and pembrolizumab was found to be well-tolerated, but

demonstrated limited clinical benefit in the patient populations studied.[5][7][8][9]

Table 1: Phase 1b Dose Escalation and MTDI[5][7][8][9]

Parameter

Value

Number of Patients

19

ARRY-382 Dose Levels

200-400 mg once daily (QD)

Pembrolizumab Dose

2 mg/kg every 3 weeks (Q3W)

Dose-Limiting Toxicities (DLTSs)

3 patients

Maximum Tolerated Dose (MTD) of ARRY-382

300 mg QD

Table 2: Objective Response Rate (ORR) in Phase 1b and Phase 2[5][7][8][9]

Confirmed .
Duration of
Number of
Cohort . ORR (%) Response
Patients Responses
(months)
2 (1PDA, 1
Phase 1b 19 10.5 29.2and 3.1
Phase 2: PDA 27 3.7 2.4
Phase 2: PD-
19 0 -
1/PD-L1 IR
Phase 2:
11 0 -
prOVCA
Table 3: Common ARRY-382-Related Adverse Events[5][7][8][9]
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Adverse Event Frequency Range (%)
Increased Transaminases 10.5-83.3
Increased Creatine Phosphokinase 18.2 - 50.0

Conclusions and Future Directions

The combination of the CSF-1R inhibitor ARRY-382 with the PD-1 inhibitor pembrolizumab was
well-tolerated in a Phase 1b/2 clinical trial.[5][7][8][9] However, the combination showed limited
clinical efficacy in the studied populations of heavily pre-treated patients with advanced solid
tumors.[5][7][8][9] While the preclinical rationale for this combination remains strong, the clinical
results highlight the complexities of translating such therapies to the clinic.

Future research in this area could focus on:

» Biomarker Development: Identifying predictive biomarkers to select patients most likely to
respond to a CSF-1R and PD-1 inhibitor combination.

» Combination with Other Therapies: Exploring the potential of this combination with other
treatment modalities, such as chemotherapy or radiation, which may enhance antigen
presentation and T-cell priming.

» Alternative Scheduling and Dosing: Investigating different dosing schedules to optimize the
immunomodulatory effects of the CSF-1R inhibitor in relation to the PD-1 inhibitor.

These application notes and protocols provide a framework for the continued investigation of
therapies targeting the tumor microenvironment to enhance the efficacy of cancer
immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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